Cas no 36067-73-9 (4H-Oxazolo[4,5-d]azepin-2-amine,6-ethyl-5,6,7,8-tetrahydro-)

4H-Oxazolo[4,5-d]azepin-2-amine,6-ethyl-5,6,7,8-tetrahydro- structure
36067-73-9 structure
Product Name:4H-Oxazolo[4,5-d]azepin-2-amine,6-ethyl-5,6,7,8-tetrahydro-
Numero CAS:36067-73-9
MF:C9H15N3O
MW:181.234901666641
CID:306611
PubChem ID:2277
Update Time:2025-04-19

4H-Oxazolo[4,5-d]azepin-2-amine,6-ethyl-5,6,7,8-tetrahydro- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-Oxazolo[4,5-d]azepin-2-amine,6-ethyl-5,6,7,8-tetrahydro-
    • 6-ethyl-4,5,7,8-tetrahydro-[1,3]oxazolo[4,5-d]azepin-2-amine
    • AZEPEXOLE
    • 2-Amino-6-ethyl-5,6,7,8-tetrahydro-4H-oxazolo(4,5-d)azepine
    • 4H-oxazolo(4,5-d)azepin-2-amine,6-ethyl-5,6,7,8-tetrahydro
    • 4H-Oxazolo(4,5-d)azepin-2-amine,6-ethyl-5,6,7,8-tetrahydro-,dihydrochloride
    • 6-ethyl-5,6,7,8-tetrahydro-4h-oxazolo[4,5-d]azepin-2-amine
    • Azepexol [INN-Spanish]
    • Azepexolum
    • Azepexolum [INN-Latin]
    • azepoxol
    • 36067-73-9
    • NCGC00015131-04
    • CHEMBL149616
    • PDSP1_000622
    • Azepexole [INN:BAN]
    • NSC_169743
    • 4H-Oxazolo(4,5-d)azepin-2-amine, 6-ethyl-5,6,7,8-tetrahydro-, dihydrochloride
    • Lopac0_000177
    • Azepexol
    • AZEPEXOLE [MART.]
    • CAS_128-37-0
    • PDSP1_000180
    • FT-0692874
    • SDCCGSBI-0050165.P002
    • 4H-oxazolo(4,5-d)azepin-2-amine, 6-ethyl-5,6,7,8-tetrahydro-
    • DGB112538O
    • PDSP2_000619
    • BDBM85676
    • NCGC00015131-08
    • SCHEMBL563453
    • UNII-DGB112538O
    • PDSP2_000179
    • NCGC00015131-01
    • NCGC00162081-01
    • Lopac-B-161
    • AKOS006273695
    • DTXSID1048419
    • AZEPEXOLE [INN]
    • CCG-204272
    • NCGC00015131-02
    • BHT-933
    • Q27276391
    • NCGC00015131-03
    • Azepexol (INN-Spanish)
    • DTXCID3028392
    • AZEPEXOLE (MART.)
    • Azepexolum (INN-Latin)
    • 2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo(5,4-d)azepine dihydrochloride
    • Inchi: 1S/C9H15N3O/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7/h2-6H2,1H3,(H2,10,11)
    • Chiave InChI: ZNXAJGZPUQOEDZ-UHFFFAOYSA-N
    • Sorrisi: O1C(N)=NC2=C1CCN(CC)CC2

Proprietà calcolate

  • Massa esatta: 181.12200
  • Massa monoisotopica: 181.121512
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 176
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 0.8
  • Superficie polare topologica: 55.3

Proprietà sperimentali

  • Densità: 1.126
  • Punto di ebollizione: 330.9°Cat760mmHg
  • Punto di infiammabilità: 153.9°C
  • Indice di rifrazione: 1.54
  • PSA: 55.29000
  • LogP: 1.19640
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.